![molecular formula C11H18O2 B14322035 5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene CAS No. 103523-18-8](/img/structure/B14322035.png)
5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C10H16O2. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its unique structure, which includes a bicyclic framework with a dimethoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between cyclopentadiene and an appropriate dienophile under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound without the dimethoxyethyl substituent.
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-: A similar compound with an ethenyl group instead of the dimethoxyethyl group.
Bicyclo[2.2.1]hept-2-ene, 5-(1-methoxyethylidene)-: Another derivative with a methoxyethylidene group.
Uniqueness
5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
103523-18-8 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-(1,1-dimethoxyethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18O2/c1-11(12-2,13-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
ZXDPFPINSAOZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CC1C=C2)(OC)OC |
Origin of Product |
United States |
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